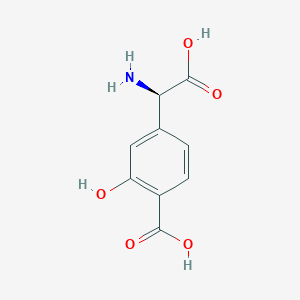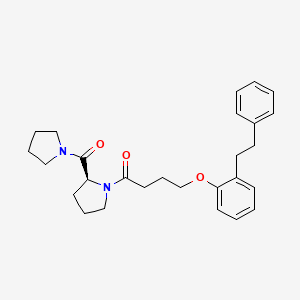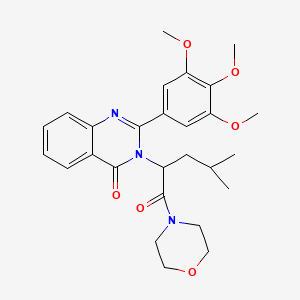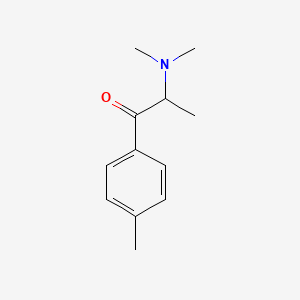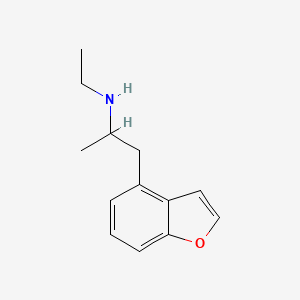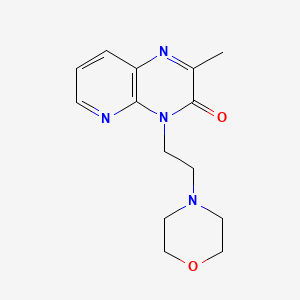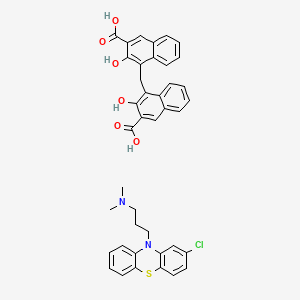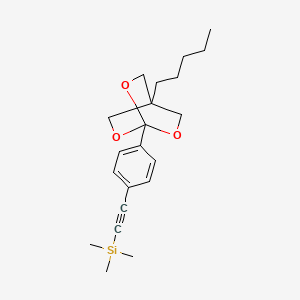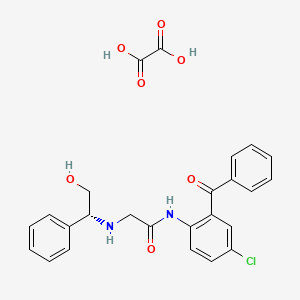
D(+)-N-(2-Benzoyl-4-chlorophenyl)-2-(2-hydroxy-1-phenylethylamino)acetamide oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“D(+)-N-(2-Benzoyl-4-chlorophenyl)-2-(2-hydroxy-1-phenylethylamino)acetamide oxalate” is a complex organic compound that may have applications in various fields such as chemistry, biology, and medicine. The compound’s structure suggests it could be involved in various biochemical interactions due to its functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “D(+)-N-(2-Benzoyl-4-chlorophenyl)-2-(2-hydroxy-1-phenylethylamino)acetamide oxalate” likely involves multiple steps, including:
Formation of the benzoyl group: This could involve the reaction of a benzoyl chloride with an appropriate amine.
Introduction of the chlorophenyl group: This might be achieved through a substitution reaction.
Formation of the hydroxy-phenylethylamino group: This could involve a reduction reaction followed by amination.
Final assembly and oxalate formation: The final compound might be formed through a series of condensation reactions, followed by the addition of oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the hydroxy group.
Reduction: Reduction reactions could occur at the benzoyl or chlorophenyl groups.
Substitution: The compound might undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound could be used as a reagent or intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology
It might be used in biochemical studies to investigate interactions with enzymes or receptors.
Medicine
The compound could have potential therapeutic applications, such as acting as a drug or drug precursor.
Industry
It might be used in the production of pharmaceuticals, agrochemicals, or other specialized chemicals.
Wirkmechanismus
The mechanism of action would depend on the specific application. For example, if used as a drug, the compound might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-Benzoylphenyl)-2-(2-hydroxyethylamino)acetamide
- N-(4-Chlorophenyl)-2-(2-hydroxyethylamino)acetamide
Uniqueness
The unique combination of functional groups in “D(+)-N-(2-Benzoyl-4-chlorophenyl)-2-(2-hydroxy-1-phenylethylamino)acetamide oxalate” might confer specific properties, such as enhanced binding affinity or selectivity for certain molecular targets, compared to similar compounds.
Eigenschaften
CAS-Nummer |
126517-42-8 |
|---|---|
Molekularformel |
C25H23ClN2O7 |
Molekulargewicht |
498.9 g/mol |
IUPAC-Name |
N-(2-benzoyl-4-chlorophenyl)-2-[[(1R)-2-hydroxy-1-phenylethyl]amino]acetamide;oxalic acid |
InChI |
InChI=1S/C23H21ClN2O3.C2H2O4/c24-18-11-12-20(19(13-18)23(29)17-9-5-2-6-10-17)26-22(28)14-25-21(15-27)16-7-3-1-4-8-16;3-1(4)2(5)6/h1-13,21,25,27H,14-15H2,(H,26,28);(H,3,4)(H,5,6)/t21-;/m0./s1 |
InChI-Schlüssel |
ZFTHKDZCMVWWMM-BOXHHOBZSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)[C@H](CO)NCC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3.C(=O)(C(=O)O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(CO)NCC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


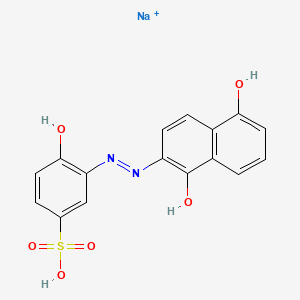
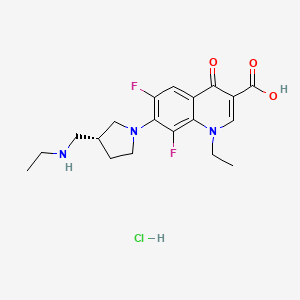
![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-naphthalen-1-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12744735.png)
